molecular formula C59H71N7O7S2-2 B10773610 Cy3B-telenzepine

Cy3B-telenzepine

Cat. No.: B10773610
M. Wt: 1054.4 g/mol
InChI Key: DGPHRPUJPHDIPO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Cy3B-telenzepine is a synthetic organic compound that is used as a fluorescence-labelled ligand. It is primarily utilized in scientific research to study the mobility and localization of muscarinic receptors in various tissue types. The compound is known for its high fluorescence stability and brightness, making it an excellent tool for imaging and tracking single molecules in live cells and tissue slices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cy3B-telenzepine involves the synthesis of Cy3B, a highly fluorescent dye, which is then coupled to telenzepine, a muscarinic receptor antagonist. The synthesis of Cy3B typically involves the formation of a polymethine chain, which is then conjugated to a reactive group such as an N-hydroxysuccinimide ester or a maleimide derivative . The coupling reaction between Cy3B and telenzepine is carried out under mild conditions to preserve the fluorescence properties of Cy3B .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated synthesis and purification techniques is common in industrial settings to achieve consistent quality and efficiency .

Scientific Research Applications

Cy3B-telenzepine is widely used in scientific research for imaging and tracking muscarinic receptors in live cells and tissue slices. Its high fluorescence stability and brightness make it an excellent tool for single-molecule imaging studies. Some of its key applications include:

Mechanism of Action

Cy3B-telenzepine exerts its effects by binding to muscarinic receptors, specifically the M2 subtype, on the plasma membrane of cells. The fluorescence properties of Cy3B allow researchers to visualize and track the movement and localization of these receptors in real-time. The binding of this compound to muscarinic receptors does not interfere with the biological activity of the receptors, making it a valuable tool for studying receptor dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high fluorescence stability and brightness, which are superior to other Cy-dyes. Its conformationally locked structure prevents photo-isomerization, making it more stable under various experimental conditions .

Properties

Molecular Formula

C59H71N7O7S2-2

Molecular Weight

1054.4 g/mol

IUPAC Name

N-[10-[4-[2-(1-methyl-4-oxo-5H-thieno[3,4-b][1,5]benzodiazepin-10-yl)-2-oxoethyl]piperazin-1-yl]decyl]-2-[5,5,27,27-tetramethyl-24-(trioxido-λ4-sulfanyl)-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl]acetamide

InChI

InChI=1S/C59H73N7O7S2/c1-38-54-43(37-74-38)57(69)61-46-16-12-13-17-49(46)66(54)53(68)36-63-30-28-62(29-31-63)25-15-11-9-7-6-8-10-14-24-60-52(67)33-39-18-20-47-44(32-39)58(2,3)55-41-35-42-51(73-50(41)22-26-64(47)55)23-27-65-48-21-19-40(75(70,71)72)34-45(48)59(4,5)56(42)65/h12-13,16-21,32,34-35,37,50-51H,6-11,14-15,22-31,33,36H2,1-5H3,(H4-,60,61,67,69,70,71,72)/p-2

InChI Key

DGPHRPUJPHDIPO-UHFFFAOYSA-L

Canonical SMILES

CC1=C2C(=CS1)C(=O)NC3=CC=CC=C3N2C(=O)CN4CCN(CC4)CCCCCCCCCCNC(=O)CC5=CC6=C(C=C5)N7CCC8C(=C7C6(C)C)C=C9C(O8)CC[N+]1=C9C(C2=C1C=CC(=C2)S([O-])([O-])[O-])(C)C

Origin of Product

United States

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